

Spectroscopic and Mechanistic Insights into Achyranthoside C: A Technical Guide

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Compound of Interest		
Compound Name:	Achyranthoside C	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Achyranthoside C**, encompassing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It also details relevant experimental protocols and explores potential signaling pathways associated with related compounds, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of Achyranthoside C

It is crucial to note that the name "**Achyranthoside C**" has been attributed to two distinct chemical entities in scientific literature: a triterpenoid saponin and an isoflavonoid glycoside. This guide presents the spectroscopic data for both compounds to ensure clarity and prevent ambiguity in research.

Achyranthoside C (Triterpenoid Saponin)

First isolated from the roots of Achyranthes fauriei, this compound is an oleanolic acid saponin. [1] While the complete ¹H and ¹³C NMR data in a tabulated format is not readily available in the primary literature, a comprehensive review by Kiuchi (2022) indicates that the ¹³C NMR data for this and related saponins are provided in the supplementary material of that publication.[2] Another name for this compound is Betavulgaroside III.[2]

Mass Spectrometry (MS) Data:



The molecular formula for the saponin **Achyranthoside C** is C₄₇H₇₂O₂₀. Predicted mass spectrometry data is available through public chemical databases.

Adduct	m/z
[M+H] ⁺	957.46898
[M+Na] ⁺	979.45092
[M-H] ⁻	955.45442
[M+NH ₄] ⁺	974.49552
[M+K] ⁺	995.42486
[M+H-H ₂ O] ⁺	939.45896
[M+HCOO] ⁻	1001.4599
[M+CH ₃ COO] ⁻	1015.4756

Achyranthoside C (Isoflavonoid Glycoside)

A compound more recently isolated from the rhizomes of Achyranthes bidentata has also been named **Achyranthoside C**.[1] This is an isoflavonoid glycoside with a molecular formula of $C_{24}H_{26}O_{11}$.[1]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data:[1]



Position	¹³ C NMR (δc)	¹H NMR (δH, mult., J in Hz)
2	155.6	8.01 (s)
3	125.1	-
4	176.5	-
5	159.2	-
6	99.8	6.45 (s)
7	160.1	-
8	106.1	4.60 (s)
9	158.8	-
10	106.9	-
1'	124.5	-
2'	131.2	7.01 (m)
3'	116.3	6.91 (m)
4'	158.9	-
5'	116.3	6.91 (m)
6'	131.2	7.01 (m)
Glc		
1"	101.2	5.08 (d, 7.2)
2"	74.9	3.49 (m)
3"	78.1	3.45 (m)
4"	71.3	3.41 (m)
5"	77.9	3.52 (m)
6"	62.5	3.91 (m), 3.73 (m)
-OCH ₂ - at C-8	61.9	-



High-Resolution Mass Spectrometry (HR-MS) Data:[1]

• [M+H]+:m/z 491.1555 (calculated for C₂₄H₂₇O₁₁, 491.1547)

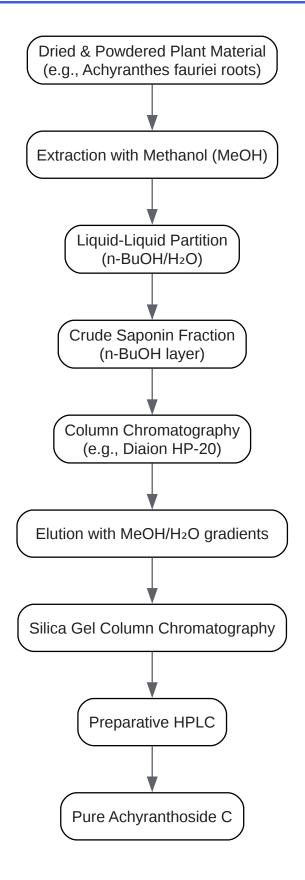
Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and spectroscopic analysis of triterpenoid saponins like **Achyranthoside C**. These are based on common methodologies reported in the literature for similar compounds.

Isolation and Purification of Triterpenoid Saponins

A typical workflow for the isolation of saponins from plant material is outlined below.





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Figure 1: General workflow for the isolation of triterpenoid saponins.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of natural products.

- Sample Preparation: Purified **Achyranthoside C** is dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD) or pyridine-d₅, at a concentration of 5-10 mg/mL.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire
 ¹H and ¹³C NMR spectra.
- 1D NMR: Standard ¹H and ¹³C{¹H} spectra are recorded to observe the chemical shifts and multiplicities of protons and carbons.
- 2D NMR: A suite of 2D NMR experiments is crucial for unambiguous assignments:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is key for connecting different structural fragments.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

- Instrumentation: High-resolution mass spectrometers, such as Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, are commonly used.
- Ionization Source: Electrospray ionization (ESI) is typically employed for saponins, which are polar and non-volatile. Analysis can be performed in both positive and negative ion modes.



 Data Acquisition: Full scan mass spectra are acquired to determine the accurate mass of the molecular ion. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns, which can aid in the structural elucidation of the aglycone and sugar moieties.

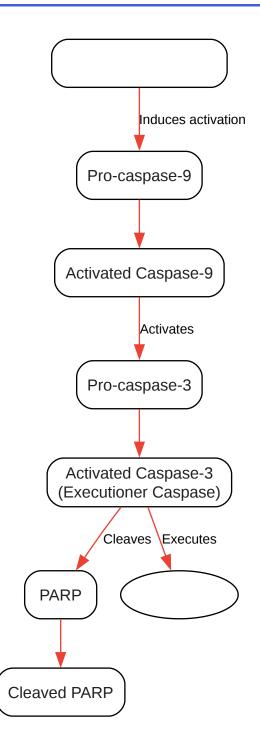
Signaling Pathway Visualizations

While the direct signaling pathways of **Achyranthoside C** are not extensively studied, related saponins from Achyranthes have been shown to modulate specific cellular pathways. The following diagrams illustrate these potential mechanisms of action.

Caspase-Mediated Apoptosis Pathway

A derivative of a related saponin, Achyranthoside H methyl ester, has been shown to induce apoptosis in cancer cells through the activation of caspases. This pathway is a critical mechanism for programmed cell death.





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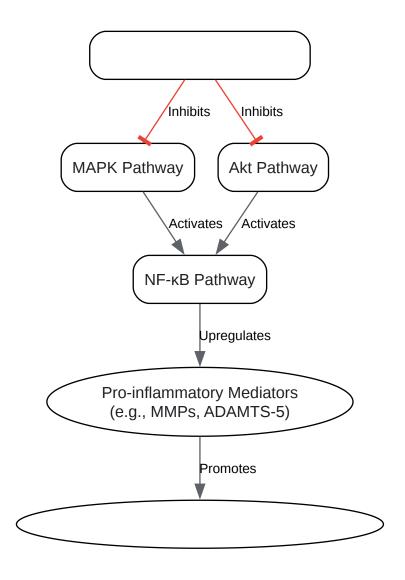
Figure 2: Caspase activation pathway induced by a related saponin.

Inhibition of Inflammatory Signaling Pathways

Total saponins from Achyranthes bidentata have been reported to exert anti-inflammatory effects by inhibiting key signaling pathways such as MAPK/Akt/NF-kB. This is relevant in



conditions like osteoarthritis.



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Figure 3: Inhibition of MAPK/Akt/NF-kB signaling by Achyranthes saponins.

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References

• 1. d-nb.info [d-nb.info]



- 2. Saponin constituents of Achyranthes root PMC [pmc.ncbi.nlm.nih.gov]
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